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Compound of Interest

Compound Name: 2-(2-Aminobenzoyl)benzoic acid

Cat. No.: B072732

Introduction

2-(2-Aminobenzoyl)benzoic acid, also known as 2-aminobenzophenone-2'-carboxylic acid, is
a chemical compound with the molecular formula C14H11NOs. Its structure is characterized by a
benzoic acid moiety linked to a benzoyl group, which in turn bears an amino substituent. This
unique arrangement of functional groups gives rise to a distinct spectroscopic profile. This
technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for 2-(2-Aminobenzoyl)benzoic acid, along
with the experimental protocols for their acquisition. This information is crucial for researchers
and scientists involved in the synthesis, identification, and quality control of this compound in
various applications, including drug development.

Spectroscopic Data

The structural features of 2-(2-Aminobenzoyl)benzoic acid, including aromatic rings, a
carboxylic acid, a ketone, and an amine, are elucidated through various spectroscopic
techniques. The data presented herein is a compilation from available spectroscopic
information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectral data with assigned chemical shifts and coupling
constants for 2-(2-Aminobenzoyl)benzoic acid is not readily available in publicly accessible
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databases, the expected *H and 3C NMR spectral features can be predicted based on the
known chemical shifts of analogous structures.

Table 1: Predicted *H NMR Spectral Data for 2-(2-Aminobenzoyl)benzoic acid

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
) Carboxylic acid proton
~10-13 Singlet (broad) 1H
(-COOH)
~6.5-8.0 Multiplet 8H Aromatic protons
~5.0-6.0 Singlet (broad) 2H Amine protons (-NHz)

Table 2: Predicted 13C NMR Spectral Data for 2-(2-Aminobenzoyl)benzoic acid

Chemical Shift (6) ppm Carbon Type

~195-200 Ketone carbonyl carbon (C=0)
~165-175 Carboxylic acid carbonyl carbon (C=0)
~115-150 Aromatic carbons

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-Aminobenzoyl)benzoic acid is characterized by absorption bands

corresponding to its various functional groups.

Table 3: Infrared (IR) Spectral Data for 2-(2-Aminobenzoyl)benzoic acid
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Wavenumber (cm~?) Bond Functional Group
3300-3500 N-H stretch Primary Amine
2500-3300 (broad) O-H stretch Carboxylic Acid
~1700 C=0 stretch Carboxylic Acid
~1630 C=0 stretch Ketone

1500-1600 C=C stretch Aromatic Ring
1450-1550 N-H bend Primary Amine
1210-1320 C-O stretch Carboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for 2-(2-Aminobenzoyl)benzoic acid

ml/z lon
241.24 [M]* (Molecular lon)
197 [M - COOH]*

Note: The fragmentation pattern can be influenced by the ionization technique used.
Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2-(2-
Aminobenzoyl)benzoic acid.
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Procedure:

Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-
1.0 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) inside a clean vial. Ensure the
sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the
supernatant into a clean NMR tube.[1]

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is
used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to
achieve homogeneity and optimal resolution. The probe is then tuned to the appropriate
frequencies for *H and 13C nuclei.[2]

IH NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to
set include the spectral width (e.g., -2 to 12 ppm), the acquisition time (typically 2-4
seconds), and the relaxation delay (1-5 seconds). A 45° pulse angle is often used for routine
spectra to allow for a shorter relaxation delay.[3]

13C NMR Acquisition: A proton-decoupled experiment is standard for obtaining a spectrum
with singlets for each unique carbon. The spectral width is larger (e.g., 0 to 220 ppm). Due to
the low natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans is
required to achieve a good signal-to-noise ratio. The nuclear Overhauser effect (NOE) can
enhance the signal of protonated carbons.[3]

Processing: The acquired free induction decay (FID) is Fourier transformed to generate the
spectrum. Processing steps include phase correction, baseline correction, and referencing
the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy using the KBr Pellet Method

Objective: To obtain the infrared spectrum of solid 2-(2-Aminobenzoyl)benzoic acid to identify
its functional groups.

Procedure:

o Sample and KBr Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven
to remove moisture. Place 1-2 mg of the solid sample and 100-200 mg of the dry KBr into an
agate mortar.[4]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


http://www.chem.latech.edu/~upali/chem254/NMR%20Spectroscopy.pdf
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www2.chemistry.msu.edu/courses/cem845/FS21/DH%20NMR%20Basics_17.pdf
https://www2.chemistry.msu.edu/courses/cem845/FS21/DH%20NMR%20Basics_17.pdf
https://www.benchchem.com/product/b072732?utm_src=pdf-body
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Grinding and Mixing: Gently grind the sample and KBr together with a pestle until a fine,
homogeneous powder is obtained. Work quickly to minimize moisture absorption from the
atmosphere.[5]

Pellet Formation: Transfer a portion of the mixture into a pellet die. Assemble the die and
place it in a hydraulic press. Apply a pressure of approximately 8-10 tons for a few minutes.

[516]

Pellet Inspection and Analysis: Carefully release the pressure and disassemble the die. The
resulting pellet should be thin and transparent. Mount the pellet in the sample holder of the
FT-IR spectrometer.

Spectrum Acquisition: Record a background spectrum of a pure KBr pellet or of the empty
sample chamber. Then, record the sample spectrum. The instrument's software will
automatically ratio the sample spectrum to the background spectrum to produce the final
absorbance or transmittance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-(2-
Aminobenzoyl)benzoic acid.

Procedure:

o Sample Introduction: Introduce a small amount of the volatile sample into the ion source of
the mass spectrometer. This can be done using a direct insertion probe for solid samples,
which is heated to vaporize the sample into the ion source.[7]

lonization: In the ion source, the gaseous molecules are bombarded by a beam of electrons,
typically with an energy of 70 eV. This high energy is sufficient to ionize the molecule by
ejecting an electron, forming a molecular ion (M*), and often causing the molecule to
fragment.[8][9]

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are
accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

» Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion,
which provides the molecular weight of the compound. The other peaks in the spectrum
represent the fragment ions, and their m/z values can be used to deduce the structure of the
molecule.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Logical Relationship of Spectroscopic Techniques for Structural Confirmation
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Caption: Interrelation of spectroscopic techniques for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chem.latech.edu [chem.latech.edu]

e 2. books.rsc.org [books.rsc.org]

e 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
e 4. shimadzu.com [shimadzu.com]

* 5. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate
Spectra - Kintek Solution [kindle-tech.com]

6. scienceijsar.com [scienceijsar.com]

7. bitesizebio.com [bitesizebio.com]

8. Electron lonization - Creative Proteomics [creative-proteomics.com]

9. chem.libretexts.org [chem.libretexts.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b072732?utm_src=pdf-body-img
https://www.benchchem.com/product/b072732?utm_src=pdf-custom-synthesis
http://www.chem.latech.edu/~upali/chem254/NMR%20Spectroscopy.pdf
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www2.chemistry.msu.edu/courses/cem845/FS21/DH%20NMR%20Basics_17.pdf
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://kindle-tech.com/faqs/how-do-you-prepare-kbr-pellets-for-ir
https://kindle-tech.com/faqs/how-do-you-prepare-kbr-pellets-for-ir
https://www.scienceijsar.com/sites/default/files/article-pdf/IJSAR-0374.pdf
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.creative-proteomics.com/support/electron-ionization.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2-(2-
Aminobenzoyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072732#spectroscopic-data-of-2-2-aminobenzoyl-
benzoic-acid-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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